3-Methyl-6-(morpholin-4-yl)hex-4-yn-3-ol
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Overview
Description
3-METHYL-6-MORPHOLINO-4-HEXYN-3-OL is an organic compound that features a morpholine ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-MORPHOLINO-4-HEXYN-3-OL typically involves the reaction of 3-methyl-4-hexyn-3-ol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-MORPHOLINO-4-HEXYN-3-OL can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-METHYL-6-MORPHOLINO-4-HEXYN-3-OL has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-METHYL-6-MORPHOLINO-4-HEXYN-3-OL involves its interaction with various molecular targets and pathways. The alkyne group can participate in click chemistry reactions, while the morpholine ring can interact with biological targets such as enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 5-METHYL-6-MORPHOLINO-4-HEXEN-2-OL
- 3-METHYL-5-HEXEN-3-OL
- 3-ETHYL-5-HEXEN-3-OL
- 3,5-DIMETHYL-5-HEXEN-3-OL
Uniqueness
3-METHYL-6-MORPHOLINO-4-HEXYN-3-OL is unique due to the presence of both a morpholine ring and an alkyne group.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-methyl-6-morpholin-4-ylhex-4-yn-3-ol |
InChI |
InChI=1S/C11H19NO2/c1-3-11(2,13)5-4-6-12-7-9-14-10-8-12/h13H,3,6-10H2,1-2H3 |
InChI Key |
BBOLWLBYIPIKCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CCN1CCOCC1)O |
Origin of Product |
United States |
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